(R)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate (R)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 352530-40-6
VCID: VC3807721
InChI: InChI=1S/C24H28N2O4/c1-24(2,3)30-23(28)26-13-12-16(14-26)25-22(27)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,27)/t16-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C24H28N2O4
Molecular Weight: 408.5 g/mol

(R)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate

CAS No.: 352530-40-6

Cat. No.: VC3807721

Molecular Formula: C24H28N2O4

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate - 352530-40-6

Specification

CAS No. 352530-40-6
Molecular Formula C24H28N2O4
Molecular Weight 408.5 g/mol
IUPAC Name tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C24H28N2O4/c1-24(2,3)30-23(28)26-13-12-16(14-26)25-22(27)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,27)/t16-/m1/s1
Standard InChI Key WTCWZRXHMNBOCY-MRXNPFEDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure centers on a pyrrolidine ring, a five-membered secondary amine heterocycle. The tert-butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen, while the Fmoc group shields the amino moiety at the 3-position. This dual protection strategy enables sequential deprotection during solid-phase peptide synthesis (SPPS), a feature critical for constructing complex peptides . The (R)-stereochemistry at the 3-position ensures spatial alignment essential for interactions in chiral environments, such as enzyme active sites .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₂₄H₂₈N₂O₄
Molecular Weight408.5 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in DMF, DCM, THF
StabilityStable at -20°C under inert gas

The Fmoc group’s UV activity (λmax ≈ 300 nm) facilitates real-time monitoring during synthesis .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step protection of pyrrolidine derivatives:

  • Amination of Pyrrolidine: (R)-3-aminopyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) to introduce the Boc group at the nitrogen .

  • Fmoc Protection: The free amine at the 3-position is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base like triethylamine .

  • Purification: Chromatography (silica gel, ethyl acetate/hexane) yields the final product with >97% purity .

A typical procedure from describes dissolving (R)-N-Boc-3-pyrrolidinol in dichloromethane, adding methanesulfonyl chloride, and stirring to achieve mesylation. This intermediate is then coupled with Fmoc-Cl under basic conditions.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous-flow reactors minimize side reactions like epimerization, ensuring stereochemical integrity . Solvent selection (e.g., 2-Me-THF over DMF) aligns with green chemistry principles, reducing environmental impact .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the compound serves as a proline derivative with orthogonal protection:

  • Fmoc Removal: Pyrrolidine or piperidine (20% v/v) cleaves the Fmoc group under mild conditions, exposing the amine for subsequent coupling .

  • Boc Stability: The Boc group remains intact during Fmoc deprotection, enabling segmental synthesis of branched peptides .

For example, demonstrates its use in “proline editing,” where 4R-hydroxyproline residues are modified post-synthesis to introduce fluorophores or biotin tags.

Asymmetric Catalysis

The chiral pyrrolidine framework acts as a ligand in organocatalytic reactions. In aldol reactions, it facilitates enantioselective C–C bond formation, critical for synthesizing β-hydroxy amino acids .

Biological and Pharmacological Relevance

Drug Intermediate

The compound is a precursor to protease inhibitors (e.g., HIV-1 protease inhibitors) where pyrrolidine mimics the transition state of peptide hydrolysis .

Bioconjugation

Functionalization via Mitsunobu or click chemistry introduces imaging agents (e.g., fluorophores) for diagnostic peptides .

Recent Advancements

Solvent Optimization

Recent studies advocate using pyrrolidine over piperidine for Fmoc removal in polar aprotic solvents (e.g., DMSO/EtOAc), reducing aspartimide side products by 30% .

Stereoelectronic Effects

Modifying the 4-position of proline derivatives (e.g., 4-fluoroproline) alters peptide backbone conformation, enhancing receptor binding affinity .

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